3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with chloro, methoxy, and sulfonamide groups, along with a piperidine ring attached to a pyridine carbonyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been known to participate in reactions such as suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling process .
Biochemical Pathways
Compounds with similar structures have been known to participate in reactions such as suzuki–miyaura coupling , which could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have been known to participate in reactions such as suzuki–miyaura coupling , which could potentially result in the formation of new carbon-carbon bonds.
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and sulfonamide formation. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
- 3-chloro-4-methoxy-N-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
- 3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methyl}benzene-1-sulfonamide
Uniqueness
The uniqueness of 3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide lies in its specific substitution pattern and the combination of functional groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-18-3-2-16(12-17(18)20)28(25,26)22-13-14-6-10-23(11-7-14)19(24)15-4-8-21-9-5-15/h2-5,8-9,12,14,22H,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNMQCQUHQEVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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